molecular formula C10H17NO2 B102142 1-Cyclohexylazetidine-2-carboxylic acid CAS No. 18085-39-7

1-Cyclohexylazetidine-2-carboxylic acid

Cat. No.: B102142
CAS No.: 18085-39-7
M. Wt: 183.25 g/mol
InChI Key: BFUBLGGCORUBBM-UHFFFAOYSA-N
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Description

1-Cyclohexylazetidine-2-carboxylic acid (1-CHAC), also known as 1-azetidinecarboxylic acid, is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a colorless, odorless solid that is soluble in organic solvents and is a highly versatile compound with a wide range of applications. 1-CHAC has been extensively studied for its biological and physiological effects, and its ability to act as a chiral auxiliary in a variety of chemical reactions.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids play a significant role in the biotechnological production of renewable chemicals, serving as precursors for industrial chemicals. Their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields are noteworthy. Understanding the mechanisms behind this inhibition, including damage to cell membranes and internal pH decrease, is crucial for developing strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Carboxylic Acid Bioisosteres in Medicinal Chemistry

The versatility of carboxylic acid functional groups in the pharmacophore of numerous drugs is a testament to their significance in drug design. However, associated toxicity and metabolic stability issues have led to the exploration of novel carboxylic acid bioisosteres. These alternatives aim to circumvent the drawbacks of carboxylate moieties, showcasing the creativity required to overcome challenges in drug development (Horgan & O’ Sullivan, 2021).

Advances in Solvent Technology for Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is pivotal for the production of bio-based plastics. Recent developments in solvent technology, including the use of ionic liquids and amine-based solvents, have significantly impacted the efficiency of carboxylic acid recovery. These advancements are crucial for the economic feasibility of processes involving low acid concentrations, offering directions toward sustainable solvent regeneration strategies (Sprakel & Schuur, 2019).

Plant-Derived Carboxylic Acids and Their Biological Activities

Natural carboxylic acids derived from plants exhibit a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activity of these compounds, such as benzoic, cinnamic, and rosmarinic acids, reveals their potential in therapeutic applications. Understanding the structural determinants of their bioactivity is essential for harnessing their benefits in medical and pharmaceutical fields (Godlewska-Żyłkiewicz et al., 2020).

Supercritical Fluids in Carboxylic Acid Extraction

The use of supercritical fluids, particularly CO2, presents an efficient and environmentally friendly method for the extraction of carboxylic acids from aqueous solutions. Its non-toxic and recoverable characteristics make supercritical CO2 an attractive solvent for reactive extraction processes, demonstrating a competitive edge over traditional methods in achieving higher yields and simplicity (Djas & Henczka, 2018).

Future Directions

While specific future directions for 1-Cyclohexylazetidine-2-carboxylic acid are not available, there is a general interest in the development of carbohydrate-containing drugs . As this compound is a derivative of a carbohydrate (cyclohexane is a derivative of glucose), it could potentially be of interest in future drug development efforts.

Properties

IUPAC Name

1-cyclohexylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUBLGGCORUBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300295
Record name 1-cyclohexylazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-39-7
Record name 1-Cyclohexyl-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 135863
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18085-39-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclohexylazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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